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Abstract
2-(2-Methylphenyl)quinoline-4-carboxylic acid, also known as 2-(o-tolyl)quinoline-4-

carboxylic acid, is a heterocyclic compound belonging to the quinoline carboxylic acid class.

This molecule and its derivatives have garnered significant interest in medicinal chemistry due

to their potential therapeutic applications. Research has highlighted its role as a scaffold for the

development of novel histone deacetylase (HDAC) inhibitors, particularly with selectivity

towards HDAC3, indicating its potential in oncology. Furthermore, the broader class of

quinoline-4-carboxylic acids has demonstrated a range of biological activities, including

antibacterial and antioxidant properties. This technical guide provides a comprehensive

overview of the chemical properties, synthesis, spectroscopic data, and known biological

activities of 2-(2-Methylphenyl)quinoline-4-carboxylic acid, supported by detailed

experimental protocols and data analysis.

Chemical and Physical Properties
2-(2-Methylphenyl)quinoline-4-carboxylic acid is a solid organic compound with the

following key identifiers and properties.
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Property Value Reference(s)

Molecular Formula C₁₇H₁₃NO₂ [1]

Molecular Weight 263.29 g/mol [1]

Appearance Solid [1]

CAS Number 174636-85-2 [2]

Synonyms

2-(o-tolyl)quinoline-4-

carboxylic acid, 2-(o-

tolyl)cinchoninic acid

[3]

InChI

1S/C17H13NO2/c1-11-6-2-3-

7-12(11)16-10-

14(17(19)20)13-8-4-5-9-

15(13)18-16/h2-10H,1H3,

(H,19,20)

[1]

SMILES
CC1=C(C=CC=C1)C2=CC(C(

O)=O)=C3C(C=CC=C3)=N2
[1]

Spectroscopic Data
The structural characterization of 2-(2-Methylphenyl)quinoline-4-carboxylic acid is

confirmed through various spectroscopic techniques.
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Spectroscopy Data Reference(s)

¹H NMR

(400 MHz, DMSO-d₆) δ 13.96

(s, 1H), 8.72 (d, J = 8.2 Hz,

1H), 8.14 (d, J = 8.2 Hz, 1H),

... (Additional peaks available

in the cited literature)

[4]

HRMS
[M + H]⁺ calc. 264.09798,

found 264.10110
[4]

IR Spectroscopy

Characteristic peaks for O-H

(carboxylic acid), C=O

(carbonyl), and aromatic C-H

and C=C stretching are

expected. Specific data for the

title compound is not readily

available in the searched

literature, but general spectra

for quinoline-4-carboxylic acids

show characteristic

absorptions.

¹³C NMR

Specific data for the title

compound is not readily

available in the searched

literature. Data for similar

compounds can be found in

the cited literature.

Mass Spectrometry

The mass spectra of quinoline-

4-carboxylic acids typically

show the molecular ion peak

and fragmentation patterns

involving the loss of the

carboxyl group.

[5]
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Synthesis of 2-(2-Methylphenyl)quinoline-4-
carboxylic Acid
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through well-

established named reactions such as the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound

containing an α-methylene group in the presence of a base.[6]

Ring Opening of Isatin: Isatin is dissolved in an aqueous solution of a strong base, such as

33% potassium hydroxide, and stirred to facilitate the hydrolysis of the amide bond, forming

a keto-acid intermediate.[4]

Condensation: 2-Methylacetophenone (the carbonyl compound) dissolved in a suitable

solvent like ethanol is slowly added to the reaction mixture.[4]

Cyclization and Dehydration: The mixture is refluxed, typically at around 85°C, for several

hours (e.g., 8 hours) to promote the condensation, cyclization, and subsequent dehydration

to form the quinoline ring.[4]

Work-up and Purification: After cooling, the solvent is removed, and the residue is dissolved

in water. The solution is then acidified (e.g., with 3 M HCl to pH 5-6) to precipitate the crude

2-(2-methylphenyl)quinoline-4-carboxylic acid. The solid product is collected by filtration

and can be further purified by crystallization from a suitable solvent like ethyl acetate.[4]

Isatin

Keto-acid Intermediate

Ring Opening

Base (e.g., KOH)

2-Methylacetophenone

2-(2-Methylphenyl)quinoline-
4-carboxylic Acid

Condensation, Cyclization,
Dehydration
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Click to download full resolution via product page

Caption: Pfitzinger reaction workflow for the synthesis of the title compound.

Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and

pyruvic acid.[7]

Reaction Setup: Aniline, 2-methylbenzaldehyde, and pyruvic acid are reacted in a suitable

solvent, often ethanol. The reaction can be catalyzed by an acid, such as trifluoroacetic acid.

[7]

Reaction Conditions: The reaction mixture is typically refluxed for several hours to drive the

reaction to completion.

Work-up and Purification: The reaction mixture is cooled and poured into ice water to

precipitate the product. The crude product is collected by filtration. Further purification can be

achieved by dissolving the solid in an aqueous basic solution (e.g., K₂CO₃), filtering to

remove insoluble impurities, and then re-precipitating the product by acidification.

Aniline

2-(2-Methylphenyl)quinoline-
4-carboxylic Acid2-Methylbenzaldehyde

Pyruvic Acid

Three-component
condensation

Click to download full resolution via product page

Caption: Doebner reaction workflow for the synthesis of the title compound.

Biological Activity and Potential Applications
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Derivatives of 2-(2-methylphenyl)quinoline-4-carboxylic acid have shown promise in several

therapeutic areas, most notably in cancer and infectious diseases.

Histone Deacetylase (HDAC) Inhibition
The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap"

group in the design of novel HDAC inhibitors.[4] These inhibitors are being explored as

potential anti-cancer agents.

Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues

of histones and other proteins, leading to chromatin condensation and transcriptional

repression of tumor suppressor genes.[8] HDAC inhibitors block this activity, leading to

hyperacetylation of histones, reactivation of tumor suppressor gene expression, and

ultimately cell cycle arrest and apoptosis in cancer cells.[9]

A derivative of 2-(o-tolyl)quinoline-4-carboxylic acid, when incorporated into a more complex

molecule with a zinc-binding group, exhibited significant HDAC3 selectivity.[4] This selectivity is

advantageous as it may reduce off-target effects and toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b064972?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://aacrjournals.org/cancerimmunolres/article/11/5/657/726134/HDAC3-Inhibition-Promotes-Antitumor-Immunity-by
https://www.creative-diagnostics.com/histone-deacetylase-pathway.htm
https://www.ncbi.nlm.nih.gov/books/NBK544375/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(2-Methylphenyl)quinoline-
4-carboxylic Acid Derivative

HDAC3

Inhibits

Histones

Deacetylates

Acetylated Histones Condensed Chromatin
(Transcriptional Repression)

Open Chromatin
(Transcriptional Activation)

Tumor Suppressor Gene
Expression

Cell Cycle Arrest &
Apoptosis

Click to download full resolution via product page

Caption: Simplified signaling pathway of HDAC inhibition.

This protocol is a general guideline for measuring HDAC activity.
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Reagent Preparation: Prepare a reaction buffer, a fluorogenic HDAC substrate, and a

developer solution. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a

positive control.[1]

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme source (e.g., purified

HDAC3 or nuclear extract), and the test compound (2-(2-methylphenyl)quinoline-4-
carboxylic acid derivative) at various concentrations.[1]

Initiation and Incubation: Initiate the reaction by adding the HDAC substrate. Incubate the

plate at 37°C for a defined period (e.g., 30 minutes).[1]

Development: Stop the reaction and develop the fluorescent signal by adding the developer

solution. The developer contains a protease that cleaves the deacetylated substrate,

releasing a fluorophore.[1]

Measurement: Read the fluorescence using a microplate reader at the appropriate excitation

and emission wavelengths (e.g., Ex/Em = 355/460 nm).[10]

Data Analysis: Calculate the percent inhibition for each concentration of the test compound

and determine the IC₅₀ value.

Antibacterial Activity
The quinoline-4-carboxylic acid scaffold is a core component of several antibacterial agents.

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for

their activity against both Gram-positive and Gram-negative bacteria.[10]

Quantitative Data: While specific MIC values for 2-(2-methylphenyl)quinoline-4-carboxylic
acid are not readily available, related compounds have shown activity. For instance, certain

derivatives displayed MIC values of 64 µg/mL against Staphylococcus aureus and 128

µg/mL against Escherichia coli.[10]
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Bacterial Strain Compound Class MIC (µg/mL) Reference(s)

Staphylococcus

aureus

2-Phenyl-quinoline-4-

carboxylic acid

derivatives

64 [10]

Escherichia coli

2-Phenyl-quinoline-4-

carboxylic acid

derivatives

128 [10]

MRSA

Benzimidazolium-

containing quinoline

derivatives

15.62 [3]

MDR E. coli

Benzimidazolium-

containing quinoline

derivatives

7.81 [3]

This is a standard method for determining the minimum inhibitory concentration (MIC) of an

antimicrobial agent.[4][11]

Preparation of Antimicrobial Agent: Prepare a stock solution of 2-(2-
methylphenyl)quinoline-4-carboxylic acid in a suitable solvent and then prepare serial

two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL)

from a fresh culture of the test organism.

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include

a positive control (bacteria, no compound) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 16-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Conclusion
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2-(2-Methylphenyl)quinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry.

Its role as a precursor for selective HDAC3 inhibitors highlights its potential in the development

of novel anti-cancer therapeutics. Furthermore, the demonstrated antibacterial and antioxidant

activities of the broader quinoline-4-carboxylic acid class suggest that this compound and its

derivatives warrant further investigation for a range of therapeutic applications. The synthetic

routes are well-established, allowing for the generation of diverse libraries for structure-activity

relationship studies. Future research should focus on obtaining more extensive biological data

for the title compound itself and exploring its mechanism of action in greater detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b064972#what-is-2-2-methylphenyl-quinoline-4-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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